molecular formula C6H4IN3S B15228523 4-Iodoisothiazolo[5,4-b]pyridin-3-amine

4-Iodoisothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B15228523
M. Wt: 277.09 g/mol
InChI Key: XVJJRDHVRXKISL-UHFFFAOYSA-N
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Description

4-Iodoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features a fused isothiazole and pyridine ring system with an iodine atom at the 4-position

Preparation Methods

The synthesis of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material, which is then subjected to microwave irradiation in the presence of copper iodide and dry pyridine . This method provides an efficient route to the desired compound with good yields.

Chemical Reactions Analysis

4-Iodoisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The fused ring system allows for further cyclization reactions to form more complex structures.

Common reagents used in these reactions include copper iodide, N-methylmorpholine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathway involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research.

Comparison with Similar Compounds

4-Iodoisothiazolo[5,4-b]pyridin-3-amine can be compared to other similar compounds, such as thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. These compounds share a similar fused ring system but differ in the position and type of substituents. The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its analogs .

Similar compounds include:

These compounds have been studied for their various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

4-iodo-[1,2]thiazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3S/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10)

InChI Key

XVJJRDHVRXKISL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=NS2)N

Origin of Product

United States

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